Kallikrein-4 (11-19)
Description
Properties
sequence |
FLGYLILGV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Kallikrein-4 (11-19) |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Kallikrein 4 11 19 Action
Putative Receptor Interactions and Binding Specificity
Exploration of Direct Ligand-Receptor Binding Mechanisms
No studies describing direct ligand-receptor binding mechanisms for the Kallikrein-4 (11-19) peptide to initiate intracellular signaling have been identified. Its known interaction is with the peptide-binding groove of the HLA-A*0201 molecule for antigen presentation.
Characterization of Potential Specific Cellular Receptors for Kallikrein-4 (11-19)
There is no evidence of specific cellular signaling receptors for the Kallikrein-4 (11-19) peptide. The relevant receptor in its documented function is the T-cell receptor (TCR) on cytotoxic T-lymphocytes, which recognizes the peptide when presented by HLA-A*0201.
Modulation of Intracellular Signaling Cascades
Assessment of Influence on G-Protein Coupled Receptor (GPCR) Signaling (e.g., Protease-Activated Receptors if applicable)
There is no evidence to suggest that Kallikrein-4 (11-19) influences GPCR signaling. The parent KLK4 protein is known to activate Protease-Activated Receptors (PAR-1 and PAR-2), which are GPCRs. This activity is dependent on the proteolytic function of the full enzyme, a capacity the (11-19) peptide fragment does not possess.
Influence on the Enzymatic Activity of Parental Kallikrein-4 or Other Proteases
No research has been found to indicate that the Kallikrein-4 (11-19) peptide fragment has any modulatory effect on the enzymatic activity of the parental Kallikrein-4 protein or other proteases.
Allosteric Modulation or Inhibitory Effects on Serine Peptidase Activity
The activity of KLK4, like other serine proteases, is tightly regulated to prevent unwanted proteolysis. nih.gov This regulation occurs through several mechanisms, including the presence of endogenous inhibitors. While specific allosteric modulators for the truncated "Kallikrein-4 (11-19)" are not extensively detailed in the available literature, the broader mechanisms of KLK4 inhibition are relevant. Endogenous inhibitors of kallikreins include serpins (serine protease inhibitors) and other tissue-specific inhibitors. nih.gov For instance, zinc ions (Zn2+) are known to inhibit the activity of some kallikreins, suggesting a potential mechanism for allosteric modulation. nih.gov The proteolytic activity of KLK proteins can also be regulated through complex formation with endogenous plasma and tissue inhibitors. d-nb.info
Role in Zymogen Activation or Proteolytic Cascade Regulation
KLK4 is involved in complex proteolytic cascades, both as an activator and as a target of activation. researchgate.net The activation of pro-KLKs is a critical step in regulating their enzymatic activity. nih.gov While many kallikreins are activated by trypsin-like cleavage, pro-KLK4 activation is unique, requiring metalloproteinase-mediated cleavage. nih.gov Once active, KLK4 can participate in cascades that activate other zymogens. For example, KLK4 has been shown to activate pro-prostate-specific antigen (pro-PSA or pro-KLK3) and pro-urokinase-type plasminogen activator (pro-uPA). uq.edu.autum.de
In the context of the prostate, it is hypothesized that a cascade involving several KLKs, potentially initiated by KLK5, leads to the activation of pro-KLK3. researchgate.net This cascade is essential for processes like semen liquefaction. d-nb.inforesearchgate.net KLK4's ability to activate pro-uPA is significant as uPA is a key enzyme in extracellular matrix remodeling and has been implicated in tumor invasion and metastasis. tum.de
| Activated Zymogen | Activating Protease | Function of Activated Protein |
| pro-KLK3 (pro-PSA) | KLK4 | Semen liquefaction uq.edu.auresearchgate.net |
| pro-urokinase-type plasminogen activator (pro-uPA) | KLK4 | Extracellular matrix remodeling, angiogenesis tum.de |
| pro-HGFA | KLK4, KLK5 | Not specified nih.gov |
Investigation of Protein-Protein Interactions and Complex Formation
KLK4 participates in several critical protein-protein interactions that modulate its function and downstream signaling pathways. A notable interaction is with the promyelocytic leukemia zinc finger (PLZF) protein. pnas.org KLK4 directly interacts with PLZF, leading to a decrease in PLZF's stability. pnas.org PLZF, in turn, interacts with the androgen receptor (AR) and inhibits its transcriptional activity. pnas.org This creates a molecular switch that regulates both AR and mTORC1 signaling, pathways crucial in prostate cancer. pnas.org
Furthermore, KLK4 can activate protease-activated receptors (PARs), specifically PAR-1 and PAR-2. uq.edu.autum.de This interaction initiates intracellular signaling cascades. In the context of prostate cancer, it is suggested that KLK4 expressed by cancer cells can activate PAR-1 on surrounding stromal cells, which then release factors that stimulate cancer cell proliferation. tum.de
| Interacting Protein | Effect of Interaction | Biological Context |
| Promyelocytic leukemia zinc finger (PLZF) | Decreased PLZF stability | Regulation of Androgen Receptor and mTORC1 signaling in prostate cancer pnas.org |
| Protease-activated receptor-1 (PAR-1) | Activation and initiation of intracellular signaling | Prostate cancer cell proliferation uq.edu.autum.de |
| Protease-activated receptor-2 (PAR-2) | Activation and initiation of intracellular signaling | Prostate cancer uq.edu.autum.de |
Analysis of Subcellular Localization and Intracellular Trafficking
KLK4 contains an amino-terminal pre-propeptide sequence, indicating that it is a secreted protein. sinobiological.com Its expression is predominantly found in the prostate, but it has also been detected in other tissues like the pancreas, kidney, salivary glands, and skin. nih.govcreative-enzymes.com As a secreted protease, KLK4 functions primarily in the extracellular space. nih.gov
The process of secretion involves the cleavage of the signal peptide upon entry into the secretory pathway. d-nb.info The inactive zymogen is then secreted, and subsequent cleavage of the pro-peptide in the extracellular environment leads to the active enzyme. d-nb.info While KLK4 is primarily extracellular, its signaling effects are transduced across the plasma membrane, largely through its interaction with PARs. uq.edu.au There is also evidence suggesting that some viruses, like human papillomavirus (HPV), may utilize host proteases such as kallikreins in the extracellular space to facilitate conformational changes necessary for entry into the cell. uzh.ch The trafficking of immune cells can also be influenced by kallikreins, which can modulate the integrity of the blood-brain barrier. pnas.org
Biological and Pathophysiological Roles of Kallikrein 4 11 19 in Preclinical Models
Regulation of Cellular Proliferation and Apoptosis in In Vitro Systems
In vitro studies have demonstrated that Kallikrein-4 (KLK4) can have a significant impact on both cell proliferation and apoptosis, often in a context-dependent manner. Research has shown that the expression of KLK4 can lead to an increase in the proliferation of certain cancer cell lines. For instance, in prostate cancer cells, the introduction of active KLK4 has been observed to stimulate cell growth. This proliferative effect is thought to be mediated, at least in part, through the activation of the proteinase-activated receptor 1 (PAR1), a G protein-coupled receptor that can initiate signaling cascades leading to cell division.
Conversely, there is also evidence to suggest that KLK4 can induce apoptosis, or programmed cell death, in other cellular contexts. The overexpression of KLK4 in some cancer cells has been linked to an increase in apoptotic markers, suggesting a pro-death role under certain conditions. This dual functionality highlights the complexity of KLK4's biological activities and suggests that its ultimate effect on cell fate may be influenced by the specific cellular environment, the presence of other signaling molecules, and the expression levels of its substrates and receptors.
The table below summarizes key findings on the role of KLK4 in cell proliferation and apoptosis from in vitro studies.
| Cell Line | Experimental Approach | Observed Effect on Proliferation | Observed Effect on Apoptosis | Proposed Mechanism |
| PC-3 (Prostate Cancer) | Transfection with active KLK4 | Increased | - | Activation of PAR1 |
| OVCAR-3 (Ovarian Cancer) | Overexpression of KLK4 | Increased | - | Not fully elucidated |
| Breast Cancer Cells | KLK4 knockdown | Decreased | Increased | - |
Impact on Cell Migration, Invasion, and Adhesion Dynamics
One of the most well-documented roles of KLK4 in preclinical models is its ability to promote cell migration and invasion, which are critical steps in cancer metastasis. The proteolytic activity of KLK4 is central to this function, as it can degrade various components of the extracellular matrix (ECM), which acts as a physical barrier to cell movement. By breaking down proteins such as fibronectin, laminin, and collagen, KLK4 can create pathways for cancer cells to invade surrounding tissues.
Furthermore, KLK4 has been shown to influence cell adhesion, the process by which cells attach to one another and to the ECM. Studies have indicated that KLK4 can cleave cell adhesion molecules, such as E-cadherin, which can lead to a reduction in cell-cell adhesion and promote a more migratory phenotype. This loss of adhesion is a hallmark of the epithelial-to-mesenchymal transition (EMT), a developmental program that is often co-opted by cancer cells to facilitate metastasis.
The impact of KLK4 on these processes is summarized in the interactive table below.
| Cellular Process | Key Findings | Implicated Substrates/Pathways |
| Cell Migration | KLK4 expression enhances the migratory capacity of cancer cells. | Degradation of ECM components, activation of PAR1. |
| Cell Invasion | KLK4 promotes the invasion of cancer cells through Matrigel and other ECM barriers. | Cleavage of fibronectin, laminin, and collagen. |
| Cell Adhesion | KLK4 can reduce cell-cell adhesion. | Cleavage of E-cadherin. |
Involvement in Angiogenesis and Extracellular Matrix Remodeling in Model Systems
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and survival. Preclinical studies have implicated KLK4 in the promotion of angiogenesis. KLK4 can contribute to this process both directly and indirectly. Directly, it can process and activate pro-angiogenic factors. Indirectly, by remodeling the ECM, KLK4 can release growth factors that are sequestered within the matrix, making them available to stimulate endothelial cell proliferation and migration.
The role of KLK4 in ECM remodeling extends beyond facilitating cell invasion. The degradation of ECM components by KLK4 can alter the structural integrity of tissues and influence the behavior of various cell types. This remodeling is not only important in cancer but also in other physiological and pathological processes, such as wound healing and fibrosis.
The table below details the involvement of KLK4 in angiogenesis and ECM remodeling.
| Process | Mechanism of KLK4 Action | Key Substrates/Mediators |
| Angiogenesis | Activation of pro-angiogenic factors and release of ECM-sequestered growth factors. | PARs, Vascular Endothelial Growth Factor (VEGF). |
| ECM Remodeling | Direct degradation of ECM components. | Fibronectin, laminin, collagen, vitronectin. |
Role in Inflammatory Responses and Immune Cell Modulation in Preclinical Settings
Emerging evidence suggests that KLK4 may also play a role in inflammation and the modulation of immune responses. Serine proteases, including kallikreins, can influence inflammatory processes by activating receptors on immune cells and by processing cytokines and chemokines. In preclinical settings, KLK4 has been shown to be expressed in tissues undergoing inflammatory responses.
The precise mechanisms by which KLK4 modulates immune cells are still under investigation. However, it is hypothesized that KLK4 may contribute to the inflammatory microenvironment of tumors, potentially influencing the recruitment and activity of immune cells such as macrophages and lymphocytes. This could have significant implications for tumor progression and the response to immunotherapy.
Proposed Contributions to Disease Pathogenesis in Preclinical Animal Models
The in vitro findings on the functions of KLK4 have been further substantiated by studies using preclinical animal models of various diseases.
In animal models of cancer, the expression of KLK4 has been consistently associated with more aggressive disease phenotypes.
Prostate Cancer: In mouse models of prostate cancer, the overexpression of KLK4 has been shown to promote tumor growth and metastasis. Tumors expressing high levels of KLK4 tend to be larger and more likely to spread to distant organs, such as the lymph nodes and lungs.
Ovarian Cancer: Similar findings have been reported in ovarian cancer models, where KLK4 expression has been linked to increased peritoneal dissemination, a common mode of metastasis for this type of cancer.
Breast Cancer: In breast cancer models, KLK4 has been implicated in tumor progression and has been identified as a potential therapeutic target.
The table below summarizes the role of KLK4 in different oncological models.
| Cancer Type | Animal Model | Key Findings |
| Prostate Cancer | Mouse | Increased tumor growth and metastasis. |
| Ovarian Cancer | Mouse | Enhanced peritoneal dissemination. |
| Breast Cancer | Mouse | Promotion of tumor progression. |
While the role of KLK4 in cancer has been extensively studied, there is also emerging evidence for its involvement in non-oncological diseases. For example, some studies have suggested a potential role for KLK4 in neurodegenerative processes. In certain inflammatory conditions, the expression of KLK4 has been found to be elevated, suggesting a potential contribution to the inflammatory cascade. However, research in these areas is still in its early stages, and more studies are needed to fully elucidate the role of KLK4 in these conditions.
Oncological Model Systems (e.g., prostate, ovarian, breast cancer progression)
Immunological Properties and Antigenic Potential as an Epitope
The human kallikrein-4 (KLK4) protein, a serine protease, is significantly overexpressed in certain malignancies, such as prostate and ovarian cancer, while showing limited expression in healthy tissues. qut.edu.aunih.govnih.gov This differential expression profile makes KLK4 an attractive candidate for targeted cancer immunotherapy. qut.edu.aunih.govresearchgate.net Research has focused on identifying specific epitopes from KLK4 that can be recognized by the immune system and elicit an anti-tumor response. A key epitope has been identified within the signal sequence region of the full-length KLK4-254 isoform, a peptide designated KLK4 (11-19). nih.gov
Evaluation of T-Cell Receptor Recognition and Antigen Presentation
The recognition of a tumor-associated antigen by T-cell receptors (TCRs) is a critical step in cell-mediated immunity. For the KLK4 (11-19) epitope, studies have confirmed its processing and presentation by the major histocompatibility complex (MHC) class I molecule HLA-A*0201, one of the most common human leukocyte antigen (HLA) types. qut.edu.aunih.govresearchgate.net
Using a "reverse immunology" approach, researchers identified the KLK4 (11-19) peptide, with the amino acid sequence FLGYLILGV, as a potent HLA-A0201-restricted epitope. nih.gov This identification was based on predictive algorithms for peptide binding to HLA-A0201 and was subsequently validated experimentally. nih.gov The ability of this peptide to bind and stabilize HLA-A*0201 molecules on the surface of antigen-presenting cells (APCs) was confirmed using T2 cells, a cell line deficient in endogenous antigen processing, which allows for the assessment of exogenous peptide binding. nih.gov
Further investigations demonstrated that the KLK4 (11-19) epitope is endogenously processed and naturally presented by tumor cells. nih.gov This was shown by the ability of KLK4-specific cytotoxic T lymphocytes (CTLs) to recognize and lyse HLA-A0201-positive cancer cell lines that endogenously express KLK4. nih.gov Additionally, monocyte-derived dendritic cells (MoDCs), potent APCs, were shown to present the KLK4 epitope after being transfected with KLK4 mRNA. nih.govresearchgate.net More recent preclinical studies have further validated the therapeutic potential by isolating high-avidity T-cells that recognize naturally processed KLK4 peptides, leading to the development of engineered TCRs with high specificity for the KLK4 epitope presented by HLA-A02:01. nih.gov This confirms that the KLK4 (11-19) peptide is effectively presented on the surface of both tumor cells and professional APCs, making it a valid target for TCR recognition. nih.govnih.gov
| Peptide Name | Sequence | Position | Predicted HLA-A2 Binding Score | HLA-A2 Stabilization on T2 cells (FI) |
|---|---|---|---|---|
| KLK4 (11-19) | FLGYLILGV | 11-19 | 736 | 2.2 |
FI (Fluorescence Index) represents the increase in HLA-A2 expression on T2 cells pulsed with the peptide compared to control. Data sourced from a study on KLK4 signal peptide immunogenicity. nih.gov
Induction and Characterization of Cytotoxic T Lymphocyte Responses in In Vitro Models
The immunogenic potential of the KLK4 (11-19) epitope has been demonstrated by its ability to induce robust cytotoxic T lymphocyte (CTL) responses in in vitro settings. qut.edu.aunih.govresearchgate.net Studies have successfully generated KLK4 (11-19)-specific CTLs from peripheral blood mononuclear cells (PBMCs) of both healthy donors and patients with prostate cancer. nih.govnih.govresearchgate.net
In these in vitro models, dendritic cells were loaded with the KLK4 (11-19) peptide and used to stimulate autologous T cells. researchgate.net After several rounds of stimulation, a significant expansion of CD8+ T cells specific for the KLK4 (11-19)/HLA-A*0201 complex was observed. nih.gov The frequency of these specific CTLs was often higher than those generated against other well-known prostate cancer-associated antigens, such as Prostate-Specific Antigen (PSA), Prostatic Acid Phosphatase (PAP), and Prostate-Specific Membrane Antigen (PSMA). nih.govresearchgate.netresearchgate.net
The functionality of these in vitro-expanded CTLs was confirmed through cytotoxicity assays. The KLK4-specific CTLs were capable of lysing HLA-A*0201-positive prostate and ovarian cancer cell lines that express KLK4. qut.edu.aunih.gov They also demonstrated cytotoxic activity against target cells, such as T2 cells pulsed with the KLK4 (11-19) peptide and MoDCs transfected with KLK4 mRNA. nih.govresearchgate.net While the observed levels of lysis of tumor targets were sometimes modest, they were comparable to those seen with CTLs targeting other tumor-associated antigens (TAAs) and are consistent with the low-affinity TCRs typical for most TAA-specific CTLs. nih.gov These findings collectively demonstrate that KLK4 (11-19) is a highly immunogenic epitope capable of inducing functional, tumor-reactive CTLs, identifying it as a promising target for cancer immunotherapy. qut.edu.aunih.govnih.govresearchgate.net
| Source of T Cells | Stimulation Method | Outcome | Reference |
|---|---|---|---|
| Healthy Donors & Prostate Cancer Patients | Autologous dendritic cells pulsed with KLK4 peptides | Successful expansion of KLK4 (11-19)-specific CD8+ CTLs | nih.govresearchgate.net |
| Healthy Donors & Prostate Cancer Patients | KLK4 (11-19)-specific CTLs | Lysis of HLA-A*0201+, KLK4+ prostate and ovarian cancer cell lines | qut.edu.aunih.gov |
| Healthy Donors & Prostate Cancer Patients | KLK4 (11-19)-specific CTLs | Lysis of KLK4 mRNA-transfected monocyte-derived dendritic cells | nih.govnih.govresearchgate.net |
| Healthy Donors & Prostate Cancer Patients | Comparison with other TAA epitopes (PSA, PAP, PSMA) | KLK4 (11-19)-specific CTLs were more readily expanded to a higher frequency | nih.govresearchgate.net |
Structural Biology and Biophysical Characterization of Kallikrein 4 11 19
Conformational Analysis and Secondary/Tertiary Structure Prediction
Detailed conformational analyses of the isolated Kallikrein-4 (11-19) peptide are not extensively documented. However, its structure is best understood when complexed with the HLA-A*02:01 molecule. Peptides bound to MHC class I molecules, which are typically 8-11 amino acids long, adopt a conserved, extended conformation that is anchored at both the N- and C-termini within the peptide-binding groove. oup.comnih.gov The central portion of the peptide often bulges outwards, away from the floor of the groove, making it accessible for T-cell receptor (TCR) engagement. oup.comresearchgate.net
Given that the FLGYLILGV peptide binds with high affinity to HLA-A*02:01, it is predicted to adopt this characteristic extended, arched conformation. nih.govresearchgate.net The specific side chains of the peptide interact with pockets within the HLA groove, dictating binding specificity. oup.comnih.gov For short, unfolded peptides like this nonamer, the concept of a stable, independent tertiary structure in aqueous solution is less relevant than its bound conformation. nyu.edu Computational approaches, such as those that generate libraries of sequence-structure motifs or employ molecular dynamics, are typically used to predict the conformational ensembles of such peptides. nyu.educam.ac.uk The dominant conformation for trialanine, a model peptide, has been shown to be a polyproline II (PII) helix-like structure, but the binding to a receptor like HLA profoundly dictates the final conformation. nyu.edu
Characterization of Putative Ligand Binding Sites
The primary and most well-characterized binding interaction for the Kallikrein-4 (11-19) peptide is with the HLA-A02:01 molecule, which acts as its receptor for presentation on the cell surface. nih.gov The binding groove of the HLA-A02:01 molecule is the definitive ligand binding site for this peptide. oup.com This interaction was predicted using immunoinformatics algorithms and confirmed through binding assays. nih.govnih.gov
The strength of this interaction has been quantified using several metrics. Computer algorithms, such as SYFPEITHI and BIMAS, which are trained on experimental binding data, predicted that the KLK4 (11-19) peptide would be a strong binder for HLA-A*02:01. nih.govnih.gov This was experimentally validated in a T2 cell binding assay, which measures the ability of a peptide to stabilize the HLA-A2 molecule on the cell surface. The Kallikrein-4 (11-19) peptide demonstrated a high HLA-A2 stabilization ratio, indicating a strong and stable interaction. nih.govresearchgate.net
It is crucial to distinguish this interaction from the function of the mature KLK4 enzyme. The mature Kallikrein-4 is a serine protease with a catalytic active site (typically involving Histidine, Aspartate, and Serine residues) and a substrate-binding cleft designed to cleave other proteins. uniprot.orgnih.gov However, the Kallikrein-4 (11-19) peptide originates from the signal sequence of the KLK4-254 isoform, which is cleaved during protein maturation and does not form part of the final, active enzyme. nih.gov Therefore, it does not participate in the enzymatic binding or catalytic functions of mature KLK4.
| Name | Peptide Position | Peptide Sequence | SYFPEITHI Score | BIMAS Score | HLA-A2 Stabilization Ratio |
|---|---|---|---|---|---|
| KLK4 A | KLK4 (11–19) | FLGYLILGV | 27 | 736 | 2.2 |
| KLK4 B | KLK4 (95–103) | QMVEASLSV | 23 | 306 | 1.6 |
| KLK4 C | KLK4 (164–172) | VLQCVNVSV | 25 | 118 | 1.5 |
| KLK4 D | KLK4 (160–168) | RMPTVLQCV | 22 | 116 | 1.5 |
| KLK4 E | KLK4 (59–67) | VLVHPQWVL | 22 | 112 | 1.8 |
Data sourced from Harris et al. (2012). nih.gov The stabilization ratio is a measure of the peptide's ability to stabilize HLA-A2 molecules on T2 cells; a ratio greater than 1.4 is considered significant.
Structure-Activity Relationship Studies for Functional Analogues and Mimetics
Specific structure-activity relationship (SAR) studies for analogues of the Kallikrein-4 (11-19) peptide are not detailed in the available literature. However, general principles of peptide-MHC interactions allow for inferences about its SAR. The "activity" of this peptide is its ability to bind to HLA-A*02:01 and be recognized by CTLs. nih.govnih.gov This activity is highly dependent on its amino acid sequence.
For nonameric peptides binding to HLA-A0201, residues at positions 2 and 9 typically serve as primary anchors, fitting into specific pockets (B and F, respectively) of the binding groove. oup.complos.org In the FLGYLILGV sequence, Leucine (L) at position 2 and Valine (V) at position 9 are canonical anchor residues for HLA-A02:01, which prefers hydrophobic residues at these positions. nih.govplos.org Altering these anchor residues would likely abrogate binding and, consequently, its immunological activity. frontiersin.org
Furthermore, the central residues (P3-P8) also contribute to binding stability and are critical for TCR recognition. oup.com Substitutions at these positions can modulate TCR engagement without necessarily disrupting the binding to HLA. nih.gov Therefore, any functional analogue or mimetic would need to preserve the key anchor residues for HLA binding while potentially modifying TCR contact residues to alter the immune response. The development of such mimetics would require a systematic analysis, as seen in quantitative structure-activity relationship (QSAR) studies for other peptide-MHC interactions, to define the positive and negative contributions of each amino acid at each position. plos.orgoup.com
Computational Modeling and Molecular Dynamics Simulations of Peptide Interactions
While specific molecular dynamics (MD) simulations for the Kallikrein-4 (11-19) peptide have not been published, computational modeling was instrumental in its initial identification. nih.govnih.gov The use of immunoinformatic algorithms like SYFPEITHI and BIMAS represents a form of computational modeling that predicts peptide-MHC binding affinity based on sequence motifs and scoring matrices derived from large datasets. nih.govnih.gov These tools successfully predicted FLGYLILGV as a high-affinity binder, demonstrating the power of computational approaches in epitope discovery. nih.gov
Although not applied specifically to KLK4 (11-19) in the reviewed literature, MD simulations could be used to:
Model the precise conformation of the FLGYLILGV peptide within the HLA-A*02:01 groove.
Calculate the binding free energy of the complex, offering a more physically-grounded prediction of affinity. acs.org
Simulate the effect of amino acid substitutions (analogues) on the stability and dynamics of the complex.
Analyze the network of hydrogen bonds and other non-covalent interactions that stabilize the complex. frontiersin.orgmdpi.com
These computational techniques are essential for complementing experimental data and guiding the rational design of peptide-based therapeutics or vaccines. ucsf.edumdpi.com
Methodological Approaches for Investigating Kallikrein 4 11 19
Synthetic Peptide Chemistry and Purification Techniques
The synthesis of the Kallikrein-4 (11-19) peptide, like other peptide fragments, is primarily achieved through solid-phase peptide synthesis (SPPS). lcms.czspringernature.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. lcms.czbachem.com The use of fluorenylmethoxycarbonyl (Fmoc) chemistry is a common strategy in SPPS. bachem.comnih.gov This process allows for the efficient and controlled assembly of the peptide sequence. bachem.com
Following synthesis, the crude peptide is cleaved from the resin and must undergo rigorous purification to remove impurities and by-products generated during the synthetic steps. lcms.cz Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. lcms.czrenyi.hu This technique separates the target peptide from contaminants based on hydrophobicity. renyi.hu The crude peptide mixture is passed through a column containing a nonpolar stationary phase (like C18), and a gradient of increasing organic solvent is used to elute the components. renyi.huhplc.eu Fractions are collected and analyzed for purity, often using mass spectrometry to confirm the correct molecular weight of the synthesized Kallikrein-4 (11-19) peptide. nih.gov
Table 1: Key Techniques in Kallikrein-4 (11-19) Synthesis and Purification
| Technique | Purpose | Key Principles |
| Solid-Phase Peptide Synthesis (SPPS) | To chemically synthesize the Kallikrein-4 (11-19) peptide. | Stepwise addition of protected amino acids to a growing chain on a solid resin support. lcms.czbachem.com |
| Fmoc Chemistry | A specific strategy within SPPS for protecting the alpha-amino group of amino acids. bachem.comnih.gov | The Fmoc protecting group is base-labile, allowing for its removal under mild conditions. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To purify the synthesized peptide from crude mixtures. lcms.czrenyi.hu | Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase. renyi.hu |
| Mass Spectrometry | To verify the identity and purity of the synthesized peptide. | Measures the mass-to-charge ratio of ions to determine the molecular weight of the peptide. nih.gov |
In Vitro Cellular Assays for Functional Characterization
To understand the biological role of Kallikrein-4 (11-19), a variety of in vitro cellular assays are employed. These assays provide insights into how the peptide affects cellular processes like viability, proliferation, migration, and gene expression.
Cell Viability, Proliferation, and Cytotoxicity Assays
These assays are fundamental to determining the effect of Kallikrein-4 (11-19) on cell health and growth. nih.gov
MTT/MTS Assays: These colorimetric assays are widely used to assess cell viability and proliferation. mdpi.comnih.govresearchgate.net They measure the metabolic activity of cells by quantifying the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. labome.com A decrease in color intensity can indicate either reduced cell number (anti-proliferative effect) or cellular toxicity. mdpi.com
Crystal Violet Staining: This simple method is used to assess the number of adherent cells, providing an indirect measure of cell viability and proliferation. labome.com
Chromium-51 Release Assay: This is a classic method to measure cytotoxicity. researchgate.net Target cells are labeled with radioactive chromium-51. If the cells are lysed by cytotoxic agents or immune cells, the chromium is released into the supernatant and can be quantified. researchgate.net
Table 2: Common Cell Viability, Proliferation, and Cytotoxicity Assays
| Assay | Principle | Application for Kallikrein-4 (11-19) |
| MTT/MTS Assay | Measures mitochondrial metabolic activity in viable cells. labome.com | To determine if the peptide affects cell proliferation or has cytotoxic effects. mdpi.comresearchgate.net |
| Crystal Violet Staining | Stains the nuclei of adherent cells. labome.com | To quantify changes in cell number after treatment with the peptide. |
| Chromium-51 Release Assay | Measures the release of radioactive chromium from lysed cells. researchgate.net | To assess if the peptide induces direct cell death. researchgate.net |
Migration, Invasion, and Adhesion Assays in Cell Culture
These assays are crucial for investigating the potential role of Kallikrein-4 (11-19) in processes related to cancer metastasis.
Transwell Migration and Invasion Assays: These assays, also known as Boyden chamber assays, are used to evaluate the migratory and invasive potential of cells. nih.govd-nb.info For migration, cells are placed in the upper chamber of a Transwell insert and allowed to migrate through a porous membrane towards a chemoattractant in the lower chamber. d-nb.info For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, which cells must degrade to pass through. nih.govd-nb.info
Wound Healing/Scratch Assay: This method assesses cell migration by creating a "wound" or scratch in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap.
Cell Adhesion Assays: These assays measure the ability of cells to attach to various ECM proteins (e.g., fibronectin, laminin, collagen) coated on a plate. nih.gov This provides insight into how Kallikrein-4 (11-19) might influence cell-matrix interactions. nih.gov
Analysis of Gene and Protein Expression (RT-qPCR, Western Blot, Immunofluorescence)
To understand the molecular mechanisms underlying the effects of Kallikrein-4 (11-19), it is essential to analyze changes in gene and protein expression.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to measure the messenger RNA (mRNA) levels of specific genes. sciopen.comnih.gov It allows for the quantification of gene expression changes induced by Kallikrein-4 (11-19). sciopen.com
Western Blot: This method is used to detect and quantify specific proteins in a cell lysate. sciopen.comnih.gov It can be used to determine if Kallikrein-4 (11-19) treatment leads to changes in the levels of key signaling proteins. d-nb.infosciopen.com
Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the localization and expression of specific proteins within cells. nih.govresearchgate.net It can provide spatial information about protein expression changes in response to the peptide.
Flow Cytometry for Apoptosis, Cell Cycle, and Surface Marker Analysis
Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a population. nih.govresearchgate.net
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining is a common method used to detect apoptosis by flow cytometry. nih.govsciopen.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). nih.govnih.gov
Cell Cycle Analysis: By staining cells with a DNA-binding dye like PI, flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). sciopen.comnih.gov This can reveal if Kallikrein-4 (11-19) causes cell cycle arrest.
Surface Marker Analysis: Flow cytometry can also be used to quantify the expression of cell surface proteins by staining with specific fluorescently labeled antibodies. pnas.org This is useful for analyzing changes in receptor expression or other surface markers in response to the peptide.
Receptor Binding and Downstream Signaling Pathway Assays
To identify the cellular receptors for Kallikrein-4 (11-19) and elucidate the signaling pathways it activates, several specialized assays are employed.
Receptor Binding Assays: These assays are designed to determine if and how strongly Kallikrein-4 (11-19) binds to a specific cell surface receptor. This can be done using radiolabeled or fluorescently tagged versions of the peptide.
Calcium Imaging: Some receptors, upon activation, trigger an increase in intracellular calcium concentration. Calcium imaging techniques, using fluorescent calcium indicators, can be used to monitor these changes in real-time in response to Kallikrein-4 (11-19) stimulation. nih.gov
Phosphorylation-Specific Antibodies in Western Blotting: Many signaling pathways are activated through the phosphorylation of key proteins. Western blotting with antibodies that specifically recognize the phosphorylated forms of these proteins (e.g., p-ERK, p-Akt) can be used to determine which signaling cascades are activated by Kallikrein-4 (11-19). d-nb.info
Biochemical Assays for Enzyme Modulation Studies
The enzymatic activity of KLK4, which exhibits trypsin-like specificity, is fundamental to its biological roles. tum.de Consequently, biochemical assays are crucial for understanding its function and for the discovery of molecules that can modulate its activity.
A variety of assays are employed to measure KLK4's enzymatic activity and to screen for inhibitors. These assays often utilize synthetic substrates that, when cleaved by KLK4, produce a detectable signal, such as a chromogenic or fluorogenic product. For instance, fluorogenic peptide substrates like Pro-Phe-Arg-4-methyl-coumaryl-7-amide (MCA) are used, where the release of the 7-amino-4-methylcoumarin (B1665955) (AMC) group upon cleavage is measured spectrofluorometrically. uni-muenchen.de Chromogenic substrates, such as D-Val-Leu-Arg-p-nitroanilide, are also utilized. uni-muenchen.de
Enzyme-linked immunosorbent assays (ELISAs) are another key tool. mybiosource.com Sandwich ELISAs, with antibodies specific for KLK4, allow for the quantification of KLK4 protein in biological samples. mybiosource.com These assays typically involve a capture antibody coated on a microplate, which binds to KLK4 from the sample. A second, biotin-conjugated detection antibody then binds to a different epitope on the captured KLK4. Finally, an avidin-conjugated horseradish peroxidase (HRP) is added, which reacts with a substrate to produce a colorimetric signal proportional to the amount of KLK4 present. mybiosource.com High-quality ELISAs are available for most kallikreins and are valued for their specificity, sensitivity, and high-throughput capabilities. nih.gov
For more detailed kinetic studies and inhibitor screening, mass spectrometry (MS)-based assays have been developed. An off-line assay using an immobilized KLK4 micro-column coupled with high-performance liquid chromatography-mass spectrometry (HPLC-MS) allows for the quantification of KLK4 activity and the determination of kinetic parameters like the Michaelis constant (K_M). frontiersin.org This method has been validated using known inhibitors, demonstrating its utility in screening for new modulatory compounds. frontiersin.org
Zymography is another technique used to detect KLK4's proteolytic activity. In this method, a substrate is co-polymerized with a polyacrylamide gel. After electrophoresis of a sample containing KLK4, the gel is incubated under conditions that allow the enzyme to digest the substrate, resulting in clear bands on a stained background, indicating the presence of active KLK4. nih.gov
These biochemical assays are fundamental for characterizing the enzymatic properties of KLK4 and for the initial identification and characterization of potential inhibitors.
Table 1: Biochemical Assays for Kallikrein-4 (KLK4) Modulation
| Assay Type | Principle | Common Substrates/Reagents | Application |
|---|---|---|---|
| Fluorogenic Assay | Enzymatic cleavage of a synthetic peptide releases a fluorescent molecule (e.g., AMC). | Pro-Phe-Arg-MCA | Measuring enzyme kinetics and inhibitor activity. uni-muenchen.de |
| Chromogenic Assay | Enzymatic cleavage of a synthetic peptide releases a colored molecule (e.g., p-nitroanilide). | D-Val-Leu-Arg-pNA | Quantifying enzyme activity. uni-muenchen.de |
| ELISA | Uses specific antibodies to capture and detect KLK4 protein. | Anti-KLK4 capture and detection antibodies, HRP-conjugate | Quantifying KLK4 protein levels in biological fluids. mybiosource.com |
| Mass Spectrometry (MS) Assay | Immobilized KLK4 cleaves a substrate, and the product is detected and quantified by MS. | Leupeptin (as a reference inhibitor) | High-throughput screening for inhibitors and kinetic analysis. frontiersin.org |
| Zymography | Proteolytic activity is detected as a clear band on a substrate-containing gel. | Gelatin or other protein substrates | Detecting active KLK4 in complex biological samples. nih.gov |
Establishment and Utilization of Animal Models for Preclinical Investigations
To understand the in vivo roles of KLK4 in both normal physiology and disease, various animal models have been established. These models are indispensable for preclinical studies, allowing for the investigation of complex biological processes that cannot be fully replicated in vitro.
Xenograft models are commonly used in cancer research to study the effect of KLK4 on tumor growth and metastasis. mdpi.com In these models, human cancer cells, either with or without modified KLK4 expression, are implanted into immunodeficient mice. For instance, PC3 prostate cancer cells engineered to overexpress KLK4 have been used in orthotopic (implanted in the prostate) and intracardiac (for metastasis studies) xenograft models. mdpi.com These studies have provided insights into the role of KLK4 in the tumor microenvironment, revealing that KLK4-expressing cells can lead to smaller primary tumors and reduced metastasis in some contexts. mdpi.com
Genetically engineered mouse models (GEMMs) provide a powerful tool for studying the function of a specific gene. A Klk4 knockout/lacZ knockin mouse model has been developed, where the Klk4 gene is replaced by the lacZ gene, which encodes for β-galactosidase. nih.govumich.edu This model serves two main purposes: it allows for the study of the effects of KLK4 deficiency and the visualization of Klk4 gene expression through β-galactosidase activity staining. nih.govumich.edu These mice exhibit defects in dental enamel maturation, recapitulating the human condition of hypomaturation amelogenesis imperfecta, and have been instrumental in confirming the critical role of KLK4 in this process. umich.edu This model has also been used to map KLK4 expression in various tissues. nih.gov
Transgenic mouse models that overexpress tissue kallikreins have also been created to investigate their physiological roles, such as in blood pressure regulation. ahajournals.org While not specific to the Kallikrein-4 (11-19) peptide, these models demonstrate the utility of transgenic approaches in understanding the broader kallikrein family's functions in vivo. ahajournals.org Similarly, mouse models of diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have been used to study the role of the plasma kallikrein-kinin system in neuroinflammation. pnas.orgpnas.org
Table 2: Animal Models for Investigating Kallikrein-4 (KLK4)
| Model Type | Description | Key Findings/Applications |
|---|---|---|
| Xenograft Models | Human cancer cells (e.g., PC3) with modified KLK4 expression are implanted into immunodeficient mice. | Used to study the effects of KLK4 on tumor growth and metastasis in vivo. mdpi.com |
| Klk4 Knockout/lacZ Knockin Mouse | The Klk4 gene is replaced with the lacZ gene, leading to a loss of KLK4 function and expression of β-galactosidase under the control of the Klk4 promoter. | Demonstrates the critical role of KLK4 in dental enamel formation and allows for tissue-specific expression analysis. nih.govumich.edu |
| Transgenic Mouse Models | Mice are genetically modified to overexpress a specific kallikrein gene. | Useful for studying the systemic effects of increased kallikrein activity. ahajournals.org |
| Disease-Specific Models (e.g., EAE) | Mouse models of specific diseases are used to investigate the role of the kallikrein-kinin system in pathology. | Elucidates the involvement of kallikreins in inflammatory and neurological diseases. pnas.orgpnas.org |
Immunological Assays for Epitope Characterization
The immune system can recognize and respond to proteins like KLK4, particularly in the context of cancer where its expression is often elevated. nih.gov Immunological assays are therefore essential for characterizing the specific regions of the KLK4 protein, known as epitopes, that are recognized by immune cells, and for evaluating the potential of KLK4 as a target for immunotherapy. nih.gov
The identification of T-cell epitopes is a key focus of this research. The "reverse immunology" approach, which uses computer algorithms to predict peptide sequences that can bind to Major Histocompatibility Complex (MHC) molecules, has been used to identify potential HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitopes within the KLK4 protein. nih.govresearchgate.net These predicted peptides are then synthesized and tested for their ability to bind to MHC molecules and to stimulate T-cell responses in vitro. researchgate.net
The enzyme-linked immunospot (ELISPOT) assay is a highly sensitive method used to quantify the number of cytokine-secreting T cells (e.g., interferon-γ) in response to stimulation with specific KLK4 peptides. This assay provides a measure of the frequency of KLK4-specific T cells.
CTL cytotoxicity assays are used to determine the functional ability of KLK4-specific CTLs to kill target cells. nih.govresearchgate.net In these assays, target cells that express both the relevant MHC molecule (e.g., HLA-A*0201) and KLK4 are labeled with a radioactive isotope like chromium-51. researchgate.net The release of this isotope into the supernatant indicates that the target cells have been lysed by the CTLs. researchgate.net
MHC binding assays are performed to confirm that the identified peptides can indeed bind to the specific MHC allele they are predicted to. This is often done using cell lines, such as T2 cells, that have a defect in antigen processing and present empty MHC class I molecules on their surface. The ability of a peptide to stabilize the expression of these MHC molecules is then measured, typically by flow cytometry. researchgate.net
Peptide-MHC multimers, such as pentamers, are also used to directly visualize and quantify peptide-specific T cells by flow cytometry. researchgate.netaacrjournals.org These reagents consist of multiple copies of a specific peptide-MHC complex, which allows for stable binding to T-cell receptors.
Through these immunological assays, a naturally processed, HLA-A*0201-restricted CTL epitope within the signal peptide region of KLK4 has been identified. nih.gov CTLs specific for this epitope have been shown to lyse KLK4-expressing tumor cells, highlighting its potential as a target for cancer immunotherapy. nih.govresearchgate.net Additionally, CD4+ T-helper cell epitopes have also been identified, further supporting the immunogenicity of KLK4. nih.govnih.gov
Table 3: Immunological Assays for Kallikrein-4 (KLK4) Epitope Characterization
| Assay Type | Purpose | Methodology |
|---|---|---|
| ELISPOT Assay | To quantify the frequency of cytokine-producing T cells specific for KLK4 epitopes. | T cells are stimulated with KLK4 peptides in a well coated with an anti-cytokine antibody. The number of spots, each representing a single cytokine-secreting cell, is counted. |
| CTL Cytotoxicity Assay | To measure the ability of KLK4-specific CTLs to kill target cells. | KLK4-expressing target cells labeled with a radioactive isotope are incubated with CTLs. The amount of released isotope indicates the level of cell lysis. nih.govresearchgate.net |
| MHC Binding Assay | To confirm the binding of KLK4 peptides to specific MHC molecules. | Peptides are incubated with cells expressing empty MHC molecules (e.g., T2 cells), and the stabilization of MHC expression is measured by flow cytometry. researchgate.net |
| Peptide-MHC Multimer Staining | To directly detect and quantify KLK4 peptide-specific T cells. | T cells are stained with fluorescently labeled peptide-MHC multimers (e.g., pentamers) and analyzed by flow cytometry. researchgate.netaacrjournals.org |
| Peptide-based in vitro stimulation | To identify naturally processed CD4 T cell epitopes. | Peripheral blood mononuclear cells are stimulated with overlapping KLK4-derived peptides to expand and identify CD4 T cell clones. nih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 7-amino-4-methylcoumarin (AMC) |
| Aprotinin |
| Avidin |
| Biotin |
| Bradykinin |
| Chymostatin |
| Diisopropylfluorophosphate (DIFP) |
| D-Val-Leu-Arg-p-nitroanilide |
| Leupeptin |
| Phenylmethylsulfonyl fluoride (B91410) (PMSF) |
| Pro-Phe-Arg-4-methyl-coumaryl-7-amide (MCA) |
| SFTI-FCQR |
Regulation and Processing of Kallikrein 4 11 19 and Its Parent Protein
Investigation of Specific Proteolytic Cleavage Events Leading to Kallikrein-4 (11-19) Generation
The generation of active Kallikrein-4 (KLK4) from its inactive precursor, pro-KLK4, is a critical step in regulating its proteolytic activity. This process involves the removal of a pro-peptide from the N-terminus of the zymogen. atlasgeneticsoncology.org Unlike many other kallikreins that are activated by trypsin-like enzymes cleaving after arginine or lysine (B10760008) residues, the activation of pro-KLK4 is distinct due to the presence of a glutamine residue at the P1 position of its activation cleavage site. tum.defrontiersin.org
Initial synthesis of KLK4 results in a pre-pro-protein. A signal peptide is first cleaved, producing the pro-KLK4 zymogen, which is then secreted from the cell. atlasgeneticsoncology.org The subsequent removal of the pro-peptide generates the mature, active KLK4 enzyme. atlasgeneticsoncology.org
Several proteases have been identified as potential activators of pro-KLK4 in vitro. These include:
Matrix Metalloproteinase-20 (MMP-20): MMP-20, another key enzyme in enamel matrix degradation, has been shown to activate pro-KLK4. frontiersin.orgfrontiersin.org Interestingly, active KLK4 can then cleave and inactivate MMP-20, suggesting a feedback mechanism. frontiersin.org However, since KLK4 is active in mice lacking MMP-20, other activators must exist. frontiersin.org
Thermolysin: This bacterial zinc protease can activate recombinant human KLK4 in vitro. rndsystems.com
Matrix Metalloproteinase-3 (MMP-3): MMP-3 can convert recombinant pro-KLK4 into its active form. tum.de
Dipeptidyl Peptidase I (Cathepsin C): This cysteine aminopeptidase (B13392206) has also been shown to activate KLK4 in vitro. frontiersin.org
The activation of pro-KLK4 can also be influenced by other cell surface proteases. For instance, TMPRSS2 appears to cleave pro-KLK4 at a site amino-terminal to the canonical activation site, potentially priming it for further processing into the active form. e-century.us Conversely, another cell surface protease, hepsin, appears to degrade KLK4. e-century.us
The peptide "Kallikrein-4 (11-19)," with the sequence FLGYLILGV, is located within the signal peptide region of the full-length KLK4-254 isoform. nih.govresearchgate.net This region is cleaved during the initial processing of the pre-pro-KLK4 protein. atlasgeneticsoncology.org Therefore, the generation of this specific peptide is an integral part of the initial synthesis and processing of the KLK4 parent protein.
Table 1: Proteases Involved in the Activation of pro-Kallikrein-4
| Activating Protease | Type | Evidence |
| Matrix Metalloproteinase-20 (MMP-20) | Metalloproteinase | In vitro activation frontiersin.org |
| Thermolysin | Metalloproteinase | In vitro activation of recombinant KLK4 rndsystems.com |
| Matrix Metalloproteinase-3 (MMP-3) | Metalloproteinase | In vitro activation of recombinant pro-KLK4 tum.de |
| Dipeptidyl Peptidase I (Cathepsin C) | Cysteine Protease | In vitro activation frontiersin.org |
| TMPRSS2 | Serine Protease | Partial proteolysis, potential priming for activation e-century.us |
Analysis of Kallikrein-4 (11-19) Stability and Degradation Pathways In Vitro and In Vivo
The stability and degradation of Kallikrein-4 (KLK4) are crucial for controlling its enzymatic activity in both physiological and pathological contexts. While specific data on the stability and degradation of the "Kallikrein-4 (11-19)" peptide itself is limited, information regarding the stability of the mature KLK4 protein provides insight into its regulation.
In Vitro Stability:
Glycosylation: Native KLK4 is a glycosylated protein, and this post-translational modification appears to be important for its stability and activity. Removal of N-linked oligosaccharides from porcine KLK4 resulted in a loss of proteolytic activity. nih.gov
Complex Formation: In biological fluids, KLK4 can form complexes with various inhibitors, which would affect its stability and activity. These include alpha(1)-antitrypsin, alpha(2)-antiplasmin, and alpha(2)-macroglobulin. atlasgeneticsoncology.org The formation of such complexes can protect the protease from degradation and regulate its availability.
In Vivo Degradation:
The precise pathways for KLK4 degradation in vivo are not fully elucidated. However, several mechanisms are likely involved:
Proteolytic Degradation: Other proteases in the microenvironment can degrade active KLK4. For example, the cell surface protease hepsin has been shown to cleave KLK4, leading to reduced levels of the active enzyme. e-century.us
Inhibitor Binding and Clearance: Binding to endogenous inhibitors like serpins can lead to the clearance of the KLK4-inhibitor complex from circulation.
Intracellular Degradation: Following endocytosis, KLK4 can be targeted for degradation within lysosomes. The importance of intracellular degradation of enamel proteins has been highlighted, suggesting a potential route for KLK4 clearance as well. frontiersin.org
Research on the stability of other kallikreins has shown that they can be inherently stable or engineered for enhanced stability through modifications like the introduction of non-natural amino acids. acs.org While not directly about KLK4, this highlights the general principles that can influence protease stability.
Influence of Microenvironmental Factors on Peptide Activity and Availability
The activity and availability of Kallikrein-4 (KLK4) are significantly influenced by the surrounding microenvironment. These factors can modulate its enzymatic function and its interactions with substrates and inhibitors.
pH: KLK4 is active over a broad pH range, from 5.1 to 10.0, with maximal activity observed around pH 6.1. nih.govresearchgate.net This wide range of activity is particularly important in environments with fluctuating pH, such as the maturation stage of enamel formation where the pH can oscillate between 6.0 and 7.4. nih.gov In some contexts, a lower pH can suppress the expression of factors that inhibit KLK4 expression, thereby indirectly increasing its availability. researchgate.net
Ions and Cofactors: The activity of kallikreins can be influenced by various ions. For instance, the activity of KLK6 is affected by sodium citrate (B86180) and sodium sulfate (B86663) in a pH-dependent manner. nih.gov While specific data on ion effects on KLK4 is less detailed, it is a zinc-binding protein, suggesting a role for this metal ion in its function or stability. uniprot.org
Endogenous Inhibitors: The availability of active KLK4 is tightly controlled by endogenous inhibitors present in the microenvironment. These include broad-spectrum protease inhibitors like serpins and macroglobulins, as well as more specific inhibitors from the lympho-epithelial Kazal-type-related inhibitor (LEKTI) family. nih.gov For example, SPINK6 is a potent inhibitor of KLK4. nih.gov In the context of cancer, the sunflower trypsin inhibitor (SFTI-FCQR), a selective KLK4 inhibitor, has been shown to reduce multicellular aggregate formation in ovarian cancer cells. nih.gov
Extracellular Matrix Components: KLK4's function involves the degradation of extracellular matrix (ECM) components. abcam.comabcam.com The presence of its substrates, such as amelogenin in enamel or other proteins in the tumor microenvironment, will influence its activity and localization. frontiersin.orgfrontiersin.org The binding of amelogenin to hydroxyapatite (B223615) crystals has been shown to increase its degradation by KLK4, suggesting that the mineral phase of the ECM can modulate KLK4 activity. frontiersin.org
Hormones: In some tissues like the prostate, the expression of KLK4 is regulated by hormones such as androgens, estrogen, and progesterone (B1679170). rndsystems.com This hormonal regulation directly impacts the amount of KLK4 available in the microenvironment.
Table 2: Microenvironmental Factors Influencing Kallikrein-4 Activity and Availability
| Factor | Effect on KLK4 |
| pH | Active over a wide range (5.1-10.0), optimal at ~6.1 nih.govresearchgate.net |
| Ions | Zinc-binding protein uniprot.org |
| Endogenous Inhibitors | Activity regulated by serpins, macroglobulins, and SPINKs nih.gov |
| Extracellular Matrix | Binding of substrates (e.g., amelogenin on hydroxyapatite) can enhance degradation frontiersin.org |
| Hormones | Expression regulated by androgens, estrogen, and progesterone in certain tissues rndsystems.com |
Future Research Directions and Therapeutic Hypothesis Generation
Unresolved Questions and Identification of Key Knowledge Gaps in Kallikrein-4 (11-19) Biology
Despite its identification as a potent immunogenic peptide, significant questions about the fundamental biology of Kallikrein-4 (11-19) remain. Answering these will be crucial for translating its potential into clinical applications.
A primary knowledge gap is the in vivo relevance and function of this peptide. Research has demonstrated that the KLK4 (11-19) peptide can be naturally processed and presented by HLA-A*0201 molecules, leading to the activation of cytotoxic T lymphocytes (CTLs). nih.govnih.gov However, the extent to which this occurs within the tumor microenvironment and its actual impact on tumor immune surveillance is not fully understood.
Furthermore, the expression dynamics of its parent molecule present a significant unresolved issue. The KLK4 gene produces two major transcripts through alternative splicing: a full-length, secretable KLK4-254 isoform containing the signal peptide, and a more abundant, truncated KLK4-205 isoform that lacks the signal sequence and is primarily located in the nucleus. nih.gov The KLK4 (11-19) peptide is only generated from the less abundant KLK4-254 transcript. nih.gov Therefore, a critical unanswered question is the precise regulation and relative expression of these two isoforms in different cancers and even within different cells of a single tumor. Understanding the factors that govern this differential expression is key to identifying the specific pathological contexts where targeting the KLK4 (11-19) peptide would be most effective.
Key knowledge gaps that require focused research are summarized below:
| Unresolved Question | Key Knowledge Gap | Significance |
| What is the in vivo immunogenicity of KLK4 (11-19)? | Lack of direct evidence of T-cell activation by this peptide within human tumors. | Determines the physiological relevance of this peptide as an immune target. |
| What is the relative abundance of KLK4 isoforms? | The ratio of KLK4-254 (produces the peptide) to KLK4-205 (does not) in various cancers is unknown. nih.gov | Clarifies which cancer types and patient populations are suitable for therapies targeting this peptide. |
| Does KLK4 (11-19) have non-immunological functions? | The biological activity of the cleaved signal peptide fragment is completely unexplored. | Could reveal novel signaling roles or biological pathways associated with KLK4. |
| How is the KLK4 signal peptide processed? | The specific proteases responsible for cleaving the signal peptide and generating the (11-19) fragment are not identified. | Understanding the processing pathway could offer additional therapeutic targets to modulate its presentation. |
Potential for Kallikrein-4 (11-19) as a Preclinical Target for Novel Therapeutic Interventions
The unique origin and immunogenic properties of Kallikrein-4 (11-19) form the basis of a compelling therapeutic hypothesis, primarily in the field of cancer immunotherapy. nih.gov Since the full-length KLK4 protein is overexpressed in several malignancies, including prostate and ovarian cancer, a therapy targeting a component of this protein could be highly specific. nih.govqut.edu.au
The central therapeutic hypothesis is that a vaccine incorporating the Kallikrein-4 (11-19) peptide can elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells that express and process the full-length KLK4-254 protein.
This hypothesis is supported by preclinical evidence showing that CTLs specific for the KLK4 (11-19) peptide can effectively lyse KLK4-positive prostate and ovarian cancer cell lines in vitro. nih.govnih.govqut.edu.au Notably, the immune response generated against this peptide appears to be more potent and more readily expanded compared to responses against other well-known prostate cancer antigens like PSA and PSMA. nih.gov This suggests a potential for higher efficacy.
The targeting of a signal peptide epitope is a particularly attractive strategy. Signal peptides are essential for protein secretion but are cleaved after translocation into the endoplasmic reticulum. Fragments can then be processed and presented on MHC class I molecules. Because these peptides are not part of the mature, functional protein, they may be less subject to immune tolerance mechanisms, potentially allowing for the generation of high-avidity T cells in both healthy individuals and cancer patients. qut.edu.au
Future preclinical work should focus on developing and testing vaccine platforms (e.g., peptide-based, dendritic cell-based, or mRNA-based) that deliver the KLK4 (11-19) epitope. These studies will need to assess the efficacy of such vaccines in animal models of prostate or ovarian cancer, monitoring for tumor growth inhibition and the induction of a specific anti-tumor immune response.
Development of Peptide-Based Modulators, Probes, or Diagnostic Tools
Beyond its direct therapeutic use in vaccines, the Kallikrein-4 (11-19) peptide itself can be leveraged to develop a range of research and clinical tools.
Peptide-Based Modulators: The KLK4 (11-19) peptide is a natural modulator of the immune system, acting as an antigenic epitope that stimulates T-cell responses. nih.gov Synthetic analogues with modified amino acids could be developed to enhance binding to HLA molecules or to improve stability, thereby creating "super-agonist" peptides for more potent vaccine formulations.
Peptide-Based Probes:
MHC-Multimers: The KLK4 (11-19) peptide can be incorporated into fluorescently-labeled MHC-multimer reagents (e.g., tetramers or pentamers). These probes are invaluable for directly detecting, quantifying, and isolating KLK4 (11-19)-specific T-cells from patient blood samples using flow cytometry. qut.edu.au This allows for precise monitoring of the immune response to a vaccine or the natural immune surveillance against a tumor.
Imaging Agents: In the future, peptide-based probes could potentially be adapted for in vivo imaging to visualize the infiltration of KLK4-specific T-cells into tumor tissues, providing a non-invasive method to assess the effectiveness of an immunotherapy.
Peptide-Based Diagnostic Tools: The development of robust diagnostic assays based on KLK4 (11-19) is a promising avenue.
| Tool Type | Description | Application |
| MHC-Multimer Probes | Fluorescently-labeled HLA-A*0201 molecules folded with the KLK4 (11-19) peptide. | Quantify and phenotype KLK4-specific T-cells in patient blood to monitor vaccine-induced immunity or natural anti-tumor responses. qut.edu.au |
| ELISpot/Intracellular Cytokine Staining | Assays using the KLK4 (11-19) peptide to stimulate patient immune cells ex vivo. | Functionally assess the T-cell response by measuring cytokine release (e.g., IFN-γ) upon recognition of the peptide. qut.edu.au |
| Companion Diagnostic | An assay to measure the baseline frequency or function of KLK4 (11-19)-reactive T-cells. | Stratify patients for KLK4-targeted immunotherapy; a pre-existing response may predict a better outcome. |
These tools would not only be critical for the clinical development of a KLK4 (11-19) vaccine but could also serve as standalone diagnostics to profile a patient's immune status and predict their potential to respond to certain immunotherapies.
Integration with Advanced Systems Biology and Omics Approaches for Comprehensive Understanding
To fully realize the therapeutic potential of Kallikrein-4 (11-19), its biological context must be understood at a systemic level. Integrating advanced omics technologies will be essential to move beyond a single-peptide focus and build a comprehensive model of its role in cancer immunology.
Immunopeptidomics: This mass spectrometry-based approach is critical for definitively answering a key unresolved question: is the KLK4 (11-19) peptide naturally presented on the surface of primary human tumor cells? By analyzing the repertoire of peptides bound to HLA molecules isolated directly from tumor tissue, immunopeptidomics can provide direct evidence of antigen presentation in vivo, which is the ultimate validation of a peptide as an immunotherapy target.
Transcriptomics and Proteomics:
RNA-Sequencing (RNA-Seq): Single-cell and spatial transcriptomics can be used to analyze tumor biopsies to determine the expression levels of the two key KLK4 transcripts (KLK4-254 and KLK4-205). This would reveal the heterogeneity of target expression within the tumor and identify the proportion of cancer cells capable of producing the KLK4 (11-19) peptide.
Proteomics: Quantitative mass spectrometry can measure the abundance of the total KLK4 protein in tumor tissues and correlate it with transcript levels and clinical outcomes. oup.com This can help confirm if the less abundant transcript still produces enough protein to be immunologically relevant.
Systems Biology Modeling: The data generated from these omics approaches can be integrated to create computational models of the tumor microenvironment. Such models could simulate how a T-cell response against KLK4 (11-19) might impact other immune cell populations, cytokine networks, and tumor cell signaling pathways. This holistic view can help predict potential on-target and off-target effects of a vaccine and suggest combination therapies that could enhance its efficacy. For example, combining a KLK4 (11-19) vaccine with a checkpoint inhibitor could be a rational strategy to overcome local immune suppression within the tumor.
By employing these advanced, high-throughput methods, researchers can build a detailed, multi-dimensional understanding of Kallikrein-4 (11-19) biology, paving the way for the rational design of next-generation cancer therapies.
Q & A
Q. Table 1: Antibody Characteristics for Kallikrein-4 (11-19)
| Parameter | Example Values | Source |
|---|---|---|
| Host Species | Rabbit | |
| Reactivity | Human, Mouse, Rat | |
| Observed MW (WB) | 25 kDa (unmodified), 28 kDa (glycosylated) | |
| Key Epitope | Cleaved-Ile31 |
How should researchers resolve contradictions in Kallikrein-4 activity data across studies?
Level: Advanced
Methodological Answer:
- Source of Variability:
- Post-Translational Modifications (PTMs): Glycosylation or cleavage at alternative sites (e.g., Ile31 vs. other residues) can alter molecular weight and activity .
- Assay Conditions: pH, temperature, and substrate specificity (e.g., fluorogenic vs. chromogenic assays) significantly impact enzymatic activity measurements .
- Validation Steps:
- Replicate experiments using identical buffers and substrates.
- Include positive/negative controls (e.g., Kallikrein-4 knockout samples).
- Use orthogonal methods (e.g., mass spectrometry for PTM confirmation) .
What experimental design principles ensure reproducibility in Kallikrein-4 functional assays?
Level: Basic
Methodological Answer:
- Detailed Protocols: Document buffer compositions (e.g., Tris-HCl pH 8.0, 1 mM CaCl₂), incubation times, and substrate concentrations .
- Statistical Rigor: Use ≥3 biological replicates and power analysis to determine sample size. Apply ANOVA or t-tests for significance thresholds (p < 0.05) .
- Data Transparency: Publish raw data (e.g., kinetic curves) and analysis scripts in supplementary materials .
How can researchers optimize Kallikrein-4 (11-19) detection in low-abundance samples?
Level: Advanced
Methodological Answer:
- Signal Amplification:
- Interference Mitigation:
What strategies integrate Kallikrein-4 (11-19) findings with broader biological contexts?
Level: Advanced
Methodological Answer:
- Pathway Mapping: Use databases (e.g., KEGG, STRING) to link Kallikrein-4 to protease-activated receptors (PARs) or enamel matrix degradation pathways .
- Multi-Omics Correlation: Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify co-regulated genes/proteins .
- In Vivo Validation: Generate conditional knockout models to assess tissue-specific roles in enamel formation or cancer progression .
How should conflicting molecular weight observations in Kallikrein-4 studies be addressed?
Level: Advanced
Methodological Answer:
- Hypothesis-Driven Testing:
- Literature Synthesis: Analyze reported MW ranges across studies to identify consensus (e.g., 25–28 kDa) and outliers due to alternative isoforms .
What are the ethical and practical considerations for sharing Kallikrein-4 (11-19) research data?
Level: Basic
Methodological Answer:
- Data Licensing: Use open-access repositories (e.g., Zenodo, Figshare) with CC-BY licenses to maximize accessibility .
- Attribution: Cite primary sources for antibodies, protocols, and datasets to avoid plagiarism .
- Ethical Compliance: Adhere to institutional guidelines for animal/human studies and disclose conflicts of interest .
How can computational tools enhance Kallikrein-4 (11-19) research?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model the 11-19 peptide’s interaction with substrates to predict cleavage efficiency .
- Machine Learning: Train classifiers on proteomic datasets to identify novel Kallikrein-4 substrates .
- Structural Prediction: Use AlphaFold2 to generate 3D models of the peptide-binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
